molecular formula C8H4Cl2O2 B1455181 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one CAS No. 857062-58-9

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

Cat. No. B1455181
CAS RN: 857062-58-9
M. Wt: 203.02 g/mol
InChI Key: VUYJDXGTXGRKAC-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one is an organic compound . It belongs to the class of compounds known as benzofuran . It is a powder in physical form .


Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of this compound is C8H4Cl2O2 . The Inchi Code is 1S/C8H4Cl2O2/c9-4-1-5 (10)8-6 (11)3-12-7 (8)2-4/h1-3,11H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.02 . It is a powder in physical form .

Scientific Research Applications

Electrophilic Reactions and Biological Activity

A novel application of DDQ (2,3-dichloro-5,6-dicyano-benzoquinone) in the Nenitzescu reaction with enaminones has led to the discovery of 3-amino-benzo[b]furan derivatives. These compounds exhibit potent inhibition of human protein kinase CK2 and cytostatic activity, highlighting their potential in therapeutic applications (Kucklaender et al., 2011).

Crystal Structure Analysis

The crystal structure of a compound structurally similar to "4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one" has been analyzed, providing insights into the intermolecular interactions and the spatial arrangement of molecules, which is crucial for understanding the material's properties and reactivity (Wang et al., 2009).

Electrochemical Synthesis

An electrochemical study on the synthesis of new benzofuran derivatives via the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles has been conducted. This method offers a green synthesis approach for benzofuran derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Moghaddam et al., 2006).

Diversity-Oriented Synthesis

Benzofuran and 2,3-dihydrobenzofuran scaffolds serve as core components in many biologically active compounds, including drugs. Efficient synthetic protocols have been developed for the preparation of libraries based on these scaffolds, showcasing their importance in drug discovery and development (Qin et al., 2017).

Coordination Chemistry

Studies on benzofuran derivatives have also extended to coordination chemistry, where benzofuran-based ligands have been synthesized and utilized to prepare complexes with metal ions. These complexes are of interest for their potential applications in catalysis and materials science (Mojumdar et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

There are a number of potential future directions for the use of benzofuran compounds in scientific research . They could be used to develop new catalysts for a range of reactions, or to study the biochemical and physiological effects of a range of compounds.

properties

IUPAC Name

4,6-dichloro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYJDXGTXGRKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302250
Record name 4,6-Dichloro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857062-58-9
Record name 4,6-Dichloro-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857062-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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